(5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-12-3-1-2-4-13(12)19-15(20)14(22-16(19)21)9-10-5-7-11(18)8-6-10/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDFTLRTIDWKIT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 4-fluorobenzylidene thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit promising anticancer properties. Studies have shown that compounds like (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in various cancer cell lines. For instance, a study investigated its effects on human cancer cell lines such as A549 (lung cancer), SCC-15 (oral squamous carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer) . The compound was noted to increase the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Antimicrobial Properties
Thiazolidinones have also been explored for their antimicrobial activities. The presence of halogen substituents in the structure enhances their interaction with microbial targets. Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiazolidinone derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases.
Synthesis of Complex Molecules
In synthetic organic chemistry, (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow for various modifications that can lead to new compounds with enhanced biological activities.
Material Science
The compound's unique chemical properties make it suitable for applications in material science. It can be utilized in the development of new polymers or coatings that require specific thermal or chemical resistance properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodanine derivatives exhibit structure-dependent biological activities, particularly in photosynthesis inhibition, antimicrobial action, and enzyme modulation. Below is a comparative analysis of structurally related compounds:
Substituent Effects at Position 3
- 3-Phenyl vs. 3-(2-Chlorophenyl):
The replacement of phenyl with 2-chlorophenyl (as in the target compound) increases lipophilicity (logP by ~0.5 units) and enhances interactions with hydrophobic binding pockets. For example, (5Z)-3-phenyl-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC50 = 3.0 μmol/L for photosynthesis inhibition) underperforms compared to the target compound due to reduced halogen-mediated van der Waals interactions . - 3-(2-Hydroxyethyl):
Hydrophilic substituents like 2-hydroxyethyl (e.g., (5Z)-3-(2-hydroxyethyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one ) reduce membrane permeability, resulting in lower antialgal activity (IC50 = 12.4 μmol/L vs. 1.3 μmol/L for 4-chloro analogs) .
Substituent Effects at Position 5
- 4-Fluorobenzylidene vs. 4-Chlorobenzylidene:
The 4-fluoro substituent in the target compound provides moderate electronegativity and metabolic stability, whereas 4-chloro analogs (e.g., (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one ) exhibit superior antialgal activity (IC50 = 1.3 μmol/L) due to stronger halogen bonding with chloroplast proteins . - 2-Methylbenzylidene vs. 4-Fluorobenzylidene:
Steric hindrance from 2-methyl groups (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ) reduces planarity, diminishing PET inhibition efficacy (IC50 > 10 μmol/L) compared to the target compound .
Biological Activity
The compound (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Overview of Thiazolidin-4-ones
Thiazolidin-4-ones are heterocyclic compounds characterized by a thiazolidine ring and a carbonyl group. They have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The structural modifications of these compounds can significantly influence their biological efficacy.
Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives exhibit notable anticancer properties. For instance, (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels.
- Case Study : In vitro studies have demonstrated that this compound can significantly reduce cell viability in human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM, indicating potent antiproliferative activity .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that derivatives of thiazolidin-4-one showed high inhibition rates against Staphylococcus aureus and Escherichia coli, with percentages reaching up to 91.66% inhibition . This suggests that modifications at the C2 position can enhance antibacterial efficacy.
Anti-inflammatory Activity
Thiazolidin-4-one derivatives have been recognized for their anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazolidin-4-one derivatives is critical for optimizing their biological activity. Modifications at specific positions on the thiazolidine ring can enhance or diminish their pharmacological effects.
| Position | Modification Type | Impact on Activity |
|---|---|---|
| 2 | Electron-withdrawing groups | Increased anticancer and antibacterial activity |
| 3 | Alkyl substitutions | Enhanced lipophilicity and bioavailability |
| 5 | Aromatic rings | Improved interaction with biological targets |
Synthesis Methods
The synthesis of (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions including condensation reactions between appropriate aldehydes and thiazolidine derivatives under acidic conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .
Chemical Reactions Analysis
Cyclocondensation Reactions
A common approach involves cyclocondensation of thioureas with α-halocarbonyl compounds, followed by Knoevenagel condensation to introduce the 5-arylidene moiety. Key steps:
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Formation of thiazolidinone core : Reaction of thiourea with α-halocarbonyl compounds (e.g., chloroacetic acid) under basic conditions.
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Arylidene group installation : Condensation with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form the exocyclic double bond .
Three-Component Reactions
One-pot multicomponent reactions are used to synthesize substituted derivatives:
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Reagents : Primary amines, oxo-compounds, and thiolic agents (e.g., mercaptoacetic acid).
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Conditions : Reflux in dry benzene or ethanol, often with dehydrating agents .
Formation of the Thiazolidinone Ring
The synthesis typically begins with the condensation of thiourea derivatives (e.g., 2-hydroxy-2-phenylacetohydrazide) with mercaptoacetic acid. This forms an intermediate that undergoes cyclization to yield the thiazolidinone core .
Mechanism :
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Hydroxyamidation : Reaction of hydrazine with ketones to form hydrazones.
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Cyclization : Intramolecular nucleophilic attack by the sulfhydryl group to form the five-membered ring .
Installation of the 5-Arylidene Group
The 5-arylidene moiety is introduced via a Knoevenagel-like condensation with aromatic aldehydes. This step is critical for establishing the Z-configuration at the exocyclic double bond .
Critical Factors :
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Stereocontrol : Microwave irradiation or specific solvents (e.g., ethanol) favor the Z-isomer due to steric and electronic effects .
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Reactivity : The presence of electron-withdrawing groups (e.g., fluorine) on the aldehyde enhances reactivity.
Bromination and Dehydrobromination
The thiazolidinone core can undergo bromination at the C5 position, followed by dehydrobromination to form 5-ene derivatives. This pathway is used to modify substituents for enhanced biological activity .
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂, acetic acid | 5-Bromo derivative |
| Dehydrobromination | Base (e.g., NaOH) | 5-Ene derivative |
Hydrolysis and Amide Formation
The thiazolidinone can react with amines or hydrazines to form amide derivatives, useful for further functionalization.
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amide Formation | Hydrazine hydrate, ethanol, reflux | N-substituted thiazolidinones |
Cross-Coupling Reactions
The presence of halogens (Cl, F) on the aryl rings allows for potential Suzuki or Heck coupling reactions to introduce additional substituents.
Biological Activity and Reactivity
While the primary focus is on chemical reactions, the compound’s reactivity is closely tied to its biological activity. For example:
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Enzyme Inhibition : The thiazolidinone ring interacts with kinase binding sites, influenced by substituents like halogens .
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Anticancer Potential : Similar derivatives show cytotoxicity against tumor cell lines via mechanisms involving kinase inhibition .
Table 2: Common Transformations
| Reaction | Reagents/Conditions | Purpose |
|---|---|---|
| Bromination | Br₂, acetic acid | Modify C5 position |
| Dehydrobromination | NaOH, ethanol | Form 5-ene derivatives |
| Amide Formation | Hydrazine hydrate, ethanol | Functionalization |
Q & A
Basic: What are the standard synthetic routes for preparing (5Z)-3-(2-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?
The compound is typically synthesized via a two-step protocol:
Condensation : React 2-chlorophenyl isothiocyanate with 4-fluorobenzaldehyde in the presence of a base (e.g., triethylamine) to form a thiourea intermediate.
Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid mixture (4–6 hours, 80–90°C) to form the thiazolidinone ring .
- Key Parameters : Maintain anhydrous conditions to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization (~60–75%) requires stoichiometric control of the aldehyde-to-isothiocyanate ratio (1:1.1).
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray Crystallography : Resolves stereochemistry (Z-configuration) and dihedral angles between the thiazolidinone core and substituted aryl groups. Data collection at 296 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement to R-factor < 0.05 ensures accuracy .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals:
- Mass Spectrometry : ESI-MS ([M+H]+) provides molecular ion validation (e.g., m/z 379.2 for C₁₆H₉ClFNOS₂).
Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity?
- Solvent Polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state favoring Z-configuration via dipole interactions .
- Temperature Control : Lower temperatures (60–70°C) reduce thermal isomerization.
- Catalytic Additives : Add 5 mol% p-toluenesulfonic acid (PTSA) to accelerate cyclization while suppressing E-isomer formation .
- Post-Synthesis Analysis : Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH 95:5) and validate isomer ratio using HPLC (C18 column, acetonitrile/water 70:30, retention time Z-isomer ≈ 8.2 min) .
Advanced: What strategies resolve contradictions in crystallographic data interpretation?
- Multi-Parameter Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Address outliers via Hirshfeld surface analysis (e.g., C–H···S interactions) .
- Data-to-Parameter Ratio : Ensure >15:1 to minimize overfitting. For disordered structures, apply TWINABS for multi-component refinement .
- Cross-Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* basis set) to validate bond lengths and angles .
Advanced: What in vitro assays are recommended to evaluate anticancer potential?
- Cytotoxicity Screening : Use MTT assay on HeLa or MCF-7 cells (IC₅₀ determination, 48-hour exposure). Include positive controls (e.g., cisplatin) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays and Annexin V-FITC/PI staining .
- Mechanistic Studies :
- ROS Generation : Detect using DCFH-DA probe.
- DNA Interaction : Employ ethidium bromide displacement assay or comet assay for DNA damage .
Basic: How are modifications to the benzylidene moiety performed to enhance bioactivity?
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) via Friedel-Crafts acylation to increase electrophilicity at C5.
- Halogenation : Replace 4-F with 3-Cl using N-chlorosuccinimide (NCS) in CCl₄ (60°C, 12 hours) to improve lipophilicity .
- Oxidation/Reduction : Convert benzylidene to ketone (via KMnO₄) or thioether (via NaBH₄/H₂O) to alter metabolic stability .
Advanced: How do aryl substituents influence reactivity in nucleophilic substitutions?
- Electronic Effects : 2-Chlorophenyl groups (σₚ = 0.23) deactivate the thiazolidinone core, directing nucleophiles (e.g., amines) to the C4 carbonyl. Use Hammett plots to correlate substituent σ values with reaction rates .
- Steric Effects : Bulky 4-fluorobenzylidene groups hinder SN2 mechanisms. Prefer SN1 pathways in polar solvents (e.g., MeCN) with AgNO₃ catalysis .
- Kinetic Studies : Monitor substitutions via in situ IR (C=O stretch at 1700 cm⁻¹ disappearance) and isolate intermediates (e.g., thiohydantoins) for NMR validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
